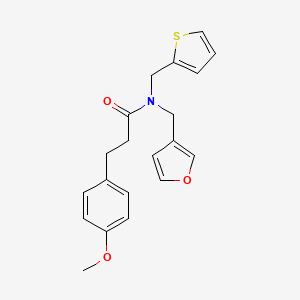

N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide

Description

N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide is a bis-alkylated propanamide derivative featuring dual heteroaromatic substitutions (furan-3-ylmethyl and thiophen-2-ylmethyl) on the amide nitrogen and a 4-methoxyphenyl group at the propanamide’s third carbon.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-23-18-7-4-16(5-8-18)6-9-20(22)21(13-17-10-11-24-15-17)14-19-3-2-12-25-19/h2-5,7-8,10-12,15H,6,9,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEYLNJQOMKPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene derivatives. These derivatives are then coupled with the appropriate amine and carboxylic acid precursors under controlled conditions. Common reagents include coupling agents like DMT/NMM/TsO- or EDC, and the reactions are often carried out in a microwave reactor to enhance efficiency.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes careful control of temperature, solvent choice, and reaction time. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s uniqueness lies in its bis-heterocyclic N-substituents (furan and thiophene), which distinguish it from most analogs. Key structural analogs and their differences include:

Physicochemical Properties

- Lipophilicity : The 4-methoxyphenyl group increases hydrophobicity, while furan and thiophene rings contribute π-π stacking capability. This balance may improve membrane permeability compared to polar analogs like 39 ().

- Solubility: Bis-heterocyclic substitution could reduce aqueous solubility relative to mono-substituted derivatives, necessitating formulation strategies for in vivo applications.

Biological Activity

N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a methoxyphenyl group, and a thiophenyl moiety, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of 325.42 g/mol. Understanding its structure is crucial for elucidating its biological activity.

The biological activity of this compound is largely attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in extracellular matrix remodeling and are implicated in various pathological conditions, including cancer and atherosclerosis .

- Antiproliferative Effects : Studies have indicated that this compound can inhibit the proliferation and migration of vascular smooth muscle cells (SMCs). This suggests potential applications in treating vascular diseases by modulating neointima formation .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Inhibition of MMPs | Reduces ECM remodeling | |

| Antiproliferative | Inhibits SMC proliferation | |

| Anti-inflammatory | Suppresses COX-2 expression |

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Vascular Remodeling Study : In vivo experiments using balloon-injured Sprague-Dawley rats demonstrated that treatment with the compound significantly reduced neointima formation compared to controls. The mechanism involved inhibition of SMC proliferation and migration through modulation of signaling pathways related to inflammation and cell cycle regulation .

- Cancer Research : Preliminary data suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is required to confirm these findings and elucidate the underlying mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.